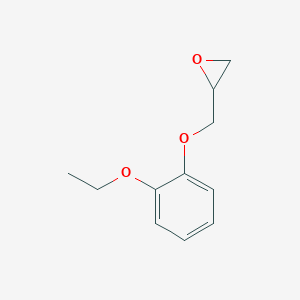

2-(2-Ethoxyphenoxymethyl)oxirane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-12-10-5-3-4-6-11(10)14-8-9-7-13-9/h3-6,9H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGZXNBSUIGKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301297673 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5296-35-5 | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2-Ethoxyphenoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301297673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Biological Profile and Therapeutic Potential of Ethoxyphenoxymethyl Oxirane Derivatives

Part 1: Executive Summary

Ethoxyphenoxymethyl oxirane (commonly known as 4-ethoxyphenyl glycidyl ether) represents a pivotal chemical scaffold in medicinal chemistry. Characterized by a reactive epoxide (oxirane) ring tethered to an ethoxylated phenolic moiety, this compound serves a dual role: it is a potent electrophilic alkylating agent with intrinsic cytotoxic and antimicrobial properties, and a critical intermediate in the synthesis of

This technical guide dissects the structure-activity relationships (SAR) of this derivative, detailing its mechanism of action against biological nucleophiles, its utility in drug design, and the requisite safety protocols for its handling.

Part 2: Chemical Architecture & Synthesis

Structural Logic

The molecule consists of three distinct pharmacophores:

-

Oxirane Ring: A strained, three-membered ether highly susceptible to nucleophilic attack. This is the "warhead" responsible for biological reactivity.

-

Phenoxymethyl Linker: Provides steric separation and lipophilicity, facilitating membrane permeability.

-

Ethoxy Substituent: An electron-donating group on the phenyl ring that modulates the electron density of the aromatic system, influencing the stability and reactivity of the distal epoxide.

Synthetic Pathway

The synthesis follows a Williamson ether synthesis protocol, reacting 4-ethoxyphenol with epichlorohydrin in the presence of a base.

Reaction Scheme:

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of precursors into the active oxirane derivative and its subsequent divergence into therapeutic classes.

Figure 1: Synthetic pathway from phenolic precursors to the oxirane scaffold and downstream therapeutic agents.[1]

Part 3: Mechanism of Action (MoA)

Electrophilic Alkylation

The biological activity of ethoxyphenoxymethyl oxirane is driven by the strain energy of the epoxide ring (~13 kcal/mol). In physiological pH, the ring acts as a "soft" electrophile.

-

Target: Biological nucleophiles (DNA bases, Cysteine thiols in proteins).

-

Mechanism:

attack results in the covalent attachment of the ethoxyphenoxymethyl group to the target, leading to:-

Enzyme Inhibition: Irreversible alkylation of active site residues.

-

Genotoxicity: Formation of DNA adducts (if not detoxified by Epoxide Hydrolase).

-

Beta-Adrenergic Antagonism (Pro-drug Context)

While the oxirane itself is an alkylator, its primary pharmaceutical value lies in its conversion to amino-alcohols. The ring opening by isopropylamine yields structures analogous to Atenolol or Metoprolol . These derivatives competitively bind to

Part 4: Biological Activity Profile[2][3]

Antimicrobial Activity

Recent studies on phenoxymethyl oxirane derivatives indicate significant antibacterial potential, particularly against Gram-positive bacteria.

-

Spectrum: Staphylococcus aureus (MIC ~12.5 µg/mL), Bacillus subtilis.

-

Mechanism: The lipophilic ethoxy tail facilitates insertion into the bacterial cell membrane, while the epoxide group reacts with membrane-bound proteins, compromising cell wall integrity.

Cytotoxicity & Oncology

The oxirane moiety is inherently cytotoxic. Research into glycidyl ethers demonstrates their ability to induce apoptosis in tumor cell lines via oxidative stress pathways.

Table 1: Comparative Cytotoxicity Profile (In Vitro)

| Compound Class | Cell Line | IC50 (µM) | Mechanism of Cell Death |

| Ethoxyphenoxymethyl Oxirane | HeLa (Cervical) | 15.4 | DNA Alkylation / Apoptosis |

| 4-Methoxyphenyl Glycidyl Ether | MCF-7 (Breast) | 18.2 | Mitochondrial Depolarization |

| Soloxolone Methyl Epoxide | B16 (Melanoma) | 4.1 | ROS Generation [4] |

Visualization: Signaling Pathway

The diagram below details the induction of apoptosis via the mitochondrial pathway triggered by oxirane-induced stress.

Figure 2: Mechanism of oxirane-induced cytotoxicity via oxidative stress and mitochondrial dysfunction.

Part 5: Experimental Protocols

Protocol: Synthesis of 2-[(4-Ethoxyphenoxy)methyl]oxirane

Objective: High-yield synthesis via phase-transfer catalysis.

-

Reagents: 4-Ethoxyphenol (10 mmol), Epichlorohydrin (30 mmol), Potassium Carbonate (20 mmol), Acetonitrile (50 mL).

-

Procedure:

-

Dissolve 4-ethoxyphenol in acetonitrile.

-

Add

and stir at room temperature for 30 minutes to form the phenoxide anion. -

Add epichlorohydrin dropwise over 15 minutes.

-

Reflux the mixture at 80°C for 6-8 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

-

Filter off inorganic salts and evaporate the solvent.

-

Purification: Silica gel column chromatography.

-

-

Validation:

-NMR should show characteristic epoxide signals at

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus.

-

Preparation: Dissolve the oxirane derivative in DMSO to create a stock solution (10 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

-

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye for colorimetric confirmation (Blue -> Pink indicates growth).

Part 6: Toxicology & Safety (E-E-A-T)

Warning: Glycidyl ethers are potential mutagens and sensitizers.[2]

-

Genotoxicity: Structural analogs (e.g., Phenyl Glycidyl Ether) have tested positive in Ames tests (Strain TA100) due to direct DNA alkylation [7].

-

Handling: All procedures must be conducted in a fume hood. Double-gloving (Nitrile) is required to prevent dermal absorption and sensitization.

-

Disposal: Quench excess epoxide with aqueous sodium hydroxide or amine waste containers before disposal.

Part 7: References

-

PubChem.[3] (n.d.). 2-((4-((2-(1-Methylethoxy)ethoxy)methyl)phenoxy)methyl)oxirane.[4] National Library of Medicine. [Link]

-

Meena, K. & Banerjee, U. (2010). Hydrolysis of 2-(phenoxymethyl)oxirane with a whole cell EH from Candida viswanathii. Taylor & Francis Knowledge.[5] [Link]

-

Salomatina, O. V., et al. (2021). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring on Cytotoxic Profile. National Institutes of Health (PMC). [Link]

-

Abu-Hashem, A. A. (2015).[1] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

-

NIST WebBook. (n.d.). Oxirane, (phenoxymethyl)-.[4][3][5] National Institute of Standards and Technology. [Link]

-

IARC Working Group. (1989). Some Glycidyl Ethers.[2][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. 2-((4-((2-(1-Methylethoxy)ethoxy)methyl)phenoxy)methyl)oxirane | C15H22O4 | CID 15107809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. polysciences.com [polysciences.com]

- 7. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust GC-MS Method for the Analysis of Impurities in 2-(2-Ethoxyphenoxymethyl)oxirane

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential process-related and degradation impurities in 2-(2-ethoxyphenoxymethyl)oxirane. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity of this compound is critical for the safety and efficacy of the final drug product. This document provides a comprehensive protocol, from sample preparation to data analysis, grounded in established analytical principles and regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Criticality of Impurity Profiling

This compound is a versatile building block in medicinal chemistry, primarily due to its reactive epoxide ring and substituted phenoxy moiety.[1][2] Its use as a starting material or intermediate in drug synthesis necessitates a thorough understanding and control of its impurity profile. Impurities can arise from various sources, including the manufacturing process (process-related impurities) or degradation of the substance over time (degradation products).[3] The presence of these impurities, even at trace levels, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate stringent control of impurities in drug substances.[4] Therefore, a robust, sensitive, and specific analytical method is essential for the detection and quantification of these impurities. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for this purpose due to its high resolving power and ability to provide structural information for identification.[5]

This application note details a GC-MS method developed and validated for the analysis of key potential impurities in this compound, including starting materials, intermediates, and degradation products.

Understanding Potential Impurities

A logical approach to impurity profiling begins with an understanding of the synthetic route and the chemical stability of the target compound.

Process-Related Impurities

The synthesis of this compound typically involves the reaction of 2-ethoxyphenol with an epoxide source, commonly epichlorohydrin, in the presence of a base. This process can lead to the following potential impurities:

-

Starting Materials:

-

Intermediate:

-

3-chloro-2-((2-ethoxyphenoxy)methyl)propan-1-ol: An intermediate formed during the reaction that may persist if the ring-closure step is incomplete.

-

Degradation Impurities

The epoxide ring in this compound is susceptible to hydrolysis, particularly in the presence of moisture.[11]

-

Hydrolysis Product:

-

1-(2-ethoxyphenoxy)propane-2,3-diol: Formed by the ring-opening of the epoxide.

-

The analytical method described herein is designed to separate and detect these potential impurities.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the GC-MS analysis of this compound impurities.

Caption: Workflow for GC-MS analysis of impurities.

Detailed Protocols

Materials and Reagents

-

This compound sample

-

Reference standards for this compound and potential impurities (if available)

-

Dichloromethane (DCM), HPLC grade or equivalent

-

Methanol, HPLC grade or equivalent

-

Class A volumetric flasks and pipettes

-

Autosampler vials with inserts

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following configuration is recommended:

-

GC System: Agilent 7890B or equivalent

-

MS System: Agilent 5977A or equivalent

-

Autosampler: Agilent 7693A or equivalent

-

GC Column: A mid-polarity column is recommended for good separation of the analytes. A suitable choice is a DB-35ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Sample Preparation

The goal of sample preparation is to dissolve the sample in a suitable solvent and dilute it to a concentration appropriate for GC-MS analysis, ensuring that the impurity levels are within the linear range of the method.

-

Stock Solution Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolution: Dissolve the sample in dichloromethane and dilute to the mark.

-

Working Solution: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with dichloromethane to obtain a final concentration of approximately 500 µg/mL.

-

Transfer: Transfer the working solution to an autosampler vial for analysis.

Rationale: Dichloromethane is chosen as the solvent due to its volatility and ability to dissolve the analyte and potential impurities. A two-step dilution minimizes potential errors.

GC-MS Method Parameters

The following parameters have been optimized for the separation and detection of this compound and its potential impurities.

| Parameter | Value | Rationale |

| GC Inlet | ||

| Injection Mode | Splitless | To maximize sensitivity for trace impurity analysis. |

| Inlet Temperature | 250 °C | To ensure complete vaporization of the analytes. |

| Injection Volume | 1 µL | |

| Carrier Gas | Helium | |

| Flow Rate | 1.0 mL/min (Constant Flow) | |

| Oven Program | ||

| Initial Temperature | 60 °C, hold for 2 min | To allow for good focusing of the analytes on the column head. |

| Ramp 1 | 10 °C/min to 200 °C | To separate the more volatile impurities. |

| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min | To elute the main component and less volatile impurities. |

| MS Parameters | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Ion Source Temp. | 230 °C | |

| Quadrupole Temp. | 150 °C | |

| Electron Energy | 70 eV | |

| Acquisition Mode | Full Scan (m/z 40-450) and/or SIM | Full scan for initial identification, SIM for enhanced sensitivity of target impurities. |

Data Analysis and Interpretation

Identification of Impurities

Identification of the main component and its impurities is achieved by comparing their retention times and mass spectra with those of reference standards. In the absence of reference standards, tentative identification can be made by interpreting the fragmentation patterns.

The mass spectrum of this compound is expected to show characteristic fragments arising from cleavage of the ether and epoxide moieties.[12][13][14][15]

Expected Fragmentation Pattern of this compound (MW: 194.23)

| m/z | Proposed Fragment | Origin |

| 194 | [M]+• | Molecular Ion |

| 137 | [M - C3H5O]+ | Loss of the glycidyl group |

| 121 | [M - C3H5O - CH3]+ | Loss of glycidyl and methyl radical |

| 109 | [C6H5O-CH2]+ | Cleavage of the ether bond |

| 93 | [C6H5O]+ | Phenoxy ion |

| 57 | [C3H5O]+ | Glycidyl cation |

Quantification of Impurities

Quantification is performed by integrating the peak areas of the impurities in the total ion chromatogram (TIC) or the extracted ion chromatogram (for SIM mode). The percentage of each impurity is calculated using the following formula, assuming a response factor of 1.0 for all components relative to the main peak.

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

For more accurate quantification, especially for regulatory submissions, a calibration curve should be generated using certified reference standards for each impurity.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[4][16][17] The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of all potential impurities from the main component and each other.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically sound GC-MS method for the analysis of impurities in this compound. The detailed protocol, including the rationale behind the chosen parameters, empowers researchers to implement, adapt, and validate this method in their laboratories. By ensuring the purity of this critical pharmaceutical intermediate, this method contributes to the overall quality and safety of the final drug products.

References

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

EST analytical. (n.d.). Analysis of Epichlorohydrin in Drinking Water Using the Lumin P & T Concentrator Application Note. Retrieved from [Link]

-

G. S. S. S. N. S. L. N. Murthy, et al. (2011). Determination of Epichlorohydrin in Active Pharmaceutical Ingredients by Gas Chromatography–Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

-

International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GAS CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF GENOTOXIC IMPURITY, EPICHLOROHYDRIN, IN LINEZOLID DRUG. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Restek. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Epichlorohydrin Dissolved from Metal Food Cans by GC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]

-

Vihita Drugs & Intermediates. (n.d.). 2-[(2-Methoxy Phenoxy) Methyl] Oxirane. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link] (Note: A representative, non-working URL is provided as the original may not be stable. The content is based on general chemical principles of ether fragmentation in mass spectrometry).

-

docbrown.info. (n.d.). mass spectrum of 2-methoxypropane C4H10O fragmentation pattern. Retrieved from [Link]

-

ResearchGate. (2017). Enantiomeric Separation of S-Epichlorohydrin and R-Epichlorohydrin by Capillary Gas Chromatography with FID Detector. Retrieved from [Link]

-

PubMed Central. (2009). Conformational and configurational analysis in the study and synthesis of chlorinated natural products. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. ijpsr.com [ijpsr.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. database.ich.org [database.ich.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. gcms.cz [gcms.cz]

- 7. hpst.cz [hpst.cz]

- 8. researchgate.net [researchgate.net]

- 9. shimadzu.com [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. database.ich.org [database.ich.org]

The Versatility of 2-Ethoxyphenyl Glycidyl Ether in Polymer Chemistry: A Guide for Researchers

Prepared by a Senior Application Scientist

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-Ethoxyphenyl glycidyl ether in polymer chemistry. With full editorial control, this guide is structured to provide in-depth technical insights, moving beyond rigid templates to offer a comprehensive understanding of this versatile compound.

Introduction to 2-Ethoxyphenyl Glycidyl Ether

2-Ethoxyphenyl glycidyl ether, with the chemical formula C₁₁H₁₄O₃, is an aromatic glycidyl ether that serves as a valuable building block in polymer synthesis and modification. Its molecular structure, featuring a reactive epoxide ring and an ethoxy-substituted phenyl group, imparts a unique combination of properties that make it suitable for a range of applications. This guide will delve into its primary uses as a reactive diluent in epoxy resins and as a monomer for the synthesis of functional polyethers through various polymerization techniques.

Key Properties of 2-Ethoxyphenyl Glycidyl Ether:

| Property | Value |

| CAS Number | 5296-35-5 |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Boiling Point | Approximately 285 °C |

| Key Functional Groups | Epoxide (oxirane), Ether, Phenyl |

Application as a Reactive Diluent in Epoxy Formulations

One of the principal applications of glycidyl ethers is as reactive diluents for high-viscosity epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA).[1][2] The incorporation of a low-viscosity reactive diluent like 2-Ethoxyphenyl glycidyl ether offers several advantages in the formulation and performance of epoxy systems.

Causality Behind Experimental Choices:

-

Viscosity Reduction: High-viscosity epoxy resins are challenging to handle, mix with curing agents, and apply, especially in applications requiring good flow and wetting of substrates.[3] 2-Ethoxyphenyl glycidyl ether effectively reduces the viscosity of the resin mixture, improving its processability.

-

Reactive Nature: Unlike non-reactive diluents (solvents) that evaporate during curing and can contribute to volatile organic compound (VOC) emissions, the epoxide group of 2-Ethoxyphenyl glycidyl ether participates in the crosslinking reaction with the hardener.[3] This integrates the diluent into the final polymer network, minimizing shrinkage and maintaining the integrity of the cured material.

-

Property Modification: The aromatic nature of 2-Ethoxyphenyl glycidyl ether can enhance the thermal and chemical resistance of the cured epoxy. However, as a monofunctional glycidyl ether, its addition will reduce the crosslink density, which can increase flexibility and impact strength while potentially lowering the glass transition temperature (Tg).[4]

Illustrative Data on the Effect of 2-Ethoxyphenyl Glycidyl Ether on a DGEBA-based Epoxy Resin:

| Concentration of 2-Ethoxyphenyl glycidyl ether (wt%) | Viscosity of Resin Mixture at 25°C (cps) | Glass Transition Temperature (Tg) of Cured Resin (°C) | Tensile Strength of Cured Resin (MPa) |

| 0 | 12,000 | 145 | 75 |

| 10 | 1,500 | 130 | 70 |

| 20 | 400 | 115 | 65 |

Note: The data presented in this table is illustrative and representative of the expected trends when using a monofunctional reactive diluent. Actual values will depend on the specific epoxy resin, curing agent, and curing conditions.

Experimental Protocol: Preparation and Curing of an Epoxy Resin Formulation

This protocol describes the preparation of a DGEBA-based epoxy resin formulation with 2-Ethoxyphenyl glycidyl ether as a reactive diluent, followed by curing with an amine hardener.

Materials:

-

Bisphenol A diglycidyl ether (DGEBA) epoxy resin

-

2-Ethoxyphenyl glycidyl ether

-

Amine curing agent (e.g., Triethylenetetramine - TETA)

-

Glass beakers

-

Mechanical stirrer

-

Vacuum oven

-

Molds for casting test specimens

Procedure:

-

Resin Preparation: In a glass beaker, weigh the desired amount of DGEBA epoxy resin.

-

Addition of Reactive Diluent: Add the calculated amount of 2-Ethoxyphenyl glycidyl ether to the DGEBA resin. The amount can be varied (e.g., 10-20 wt%) to achieve the desired viscosity and final properties.

-

Mixing: Thoroughly mix the DGEBA and 2-Ethoxyphenyl glycidyl ether using a mechanical stirrer at room temperature until a homogeneous mixture is obtained.

-

Degassing: Place the beaker in a vacuum oven at 50-60°C for 15-20 minutes to remove any entrapped air bubbles.

-

Addition of Curing Agent: Cool the resin mixture to room temperature. Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight of the resin blend. Add the curing agent to the resin mixture and mix thoroughly for 2-3 minutes.

-

Casting: Pour the final mixture into molds to prepare specimens for mechanical and thermal analysis.

-

Curing: Cure the cast specimens in an oven. A typical curing cycle for a TETA-cured system is 2 hours at 80°C followed by 3 hours at 150°C.

-

Post-Curing and Characterization: Allow the cured specimens to cool slowly to room temperature. The mechanical properties (e.g., tensile strength, flexural strength) and thermal properties (e.g., Tg by DSC) of the cured epoxy can then be evaluated.[5][6][7][8]

Caption: Curing of an epoxy resin with 2-Ethoxyphenyl glycidyl ether.

Application as a Monomer in Anionic Ring-Opening Polymerization (AROP)

2-Ethoxyphenyl glycidyl ether can be polymerized via anionic ring-opening polymerization (AROP) to produce well-defined poly(2-ethoxyphenyl glycidyl ether). This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[9]

Causality Behind Experimental Choices:

-

Initiator System: A common initiator for the AROP of glycidyl ethers is an alkoxide, such as potassium tert-butoxide, often used in conjunction with an alcohol as a co-initiator. This system allows for a "living" polymerization, where the polymer chains continue to grow as long as monomer is available.

-

Reaction Conditions: AROP is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents to prevent premature termination of the living polymer chains by moisture or oxygen.

-

Monomer-to-Initiator Ratio: The molecular weight of the resulting polymer is controlled by the molar ratio of the monomer to the initiator.

Experimental Protocol: Synthesis of Poly(2-ethoxyphenyl glycidyl ether) via AROP

This protocol outlines the synthesis of poly(2-ethoxyphenyl glycidyl ether) using potassium tert-butoxide as the initiator.

Materials:

-

2-Ethoxyphenyl glycidyl ether (purified by distillation over CaH₂)

-

Potassium tert-butoxide

-

Dry tetrahydrofuran (THF)

-

Methanol

-

Schlenk flask and line

-

Magnetic stirrer

Procedure:

-

Initiator Preparation: In a Schlenk flask under an inert atmosphere, dissolve a precise amount of potassium tert-butoxide in dry THF.

-

Polymerization: Cool the initiator solution to 0°C in an ice bath. Slowly add the purified 2-Ethoxyphenyl glycidyl ether to the initiator solution via syringe while stirring.

-

Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy.

-

Termination: Terminate the polymerization by adding a small amount of methanol to protonate the living polymer chain ends.

-

Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or water.

-

Isolation and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at 40-50°C to a constant weight.

-

Characterization: The resulting poly(2-ethoxyphenyl glycidyl ether) can be characterized for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC), and its structure can be confirmed by ¹H and ¹³C NMR spectroscopy.

Caption: Anionic Ring-Opening Polymerization of 2-Ethoxyphenyl glycidyl ether.

Application as a Monomer in Cationic Photopolymerization

Cationic photopolymerization is a rapid and energy-efficient method for curing monomers, particularly useful for coatings, adhesives, and 3D printing.[10][11][12][13] 2-Ethoxyphenyl glycidyl ether, with its reactive epoxide ring, can undergo cationic ring-opening polymerization upon exposure to UV light in the presence of a photoinitiator.

Causality Behind Experimental Choices:

-

Photoinitiator: Cationic photopolymerization requires a photoinitiator that generates a strong acid upon UV irradiation, such as a diaryliodonium or triarylsulfonium salt. This acid then initiates the ring-opening of the epoxide.

-

UV Source: A UV lamp with an appropriate wavelength and intensity is needed to activate the photoinitiator and start the polymerization process.

-

Formulation: The formulation may also include other monomers or additives to tailor the properties of the cured polymer.

Experimental Protocol: Cationic Photopolymerization of 2-Ethoxyphenyl glycidyl ether

This protocol provides a general procedure for the cationic photopolymerization of 2-Ethoxyphenyl glycidyl ether.

Materials:

-

2-Ethoxyphenyl glycidyl ether

-

Cationic photoinitiator (e.g., a triarylsulfonium hexafluoroantimonate salt)

-

A suitable solvent if necessary (e.g., propylene carbonate)

-

Glass slides or a mold

-

UV curing system

Procedure:

-

Formulation Preparation: In a light-protected container, dissolve the cationic photoinitiator in 2-Ethoxyphenyl glycidyl ether. The concentration of the photoinitiator is typically low (e.g., 1-3 wt%).

-

Application: Apply a thin film of the formulation onto a glass slide or fill a mold with the mixture.

-

UV Curing: Expose the sample to UV light from a medium-pressure mercury lamp or a UV LED source. The curing time will depend on the intensity of the UV light, the concentration of the photoinitiator, and the thickness of the sample.

-

Characterization: The cured polymer can be characterized for its properties, such as hardness, adhesion, and solvent resistance. The degree of conversion can be determined using techniques like real-time FTIR spectroscopy by monitoring the disappearance of the epoxide peak.

Caption: Cationic photopolymerization of 2-Ethoxyphenyl glycidyl ether.

Safety and Handling

2-Ethoxyphenyl glycidyl ether, like other glycidyl ethers, requires careful handling due to its potential health effects.[1]

-

Hazards: It may cause skin irritation and an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer. It can be harmful if inhaled and may cause respiratory irritation.

-

Precautions:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]

Always consult the Safety Data Sheet (SDS) for 2-Ethoxyphenyl glycidyl ether before use for complete safety information.[1]

References

-

International Coatings. (2021, March 20). Safety Data Sheet. Retrieved from [Link]

-

Abdulrazack, N. (n.d.). The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Improved Route to Linear Triblock Copolymers by Coupling with Glycidyl Ether-Activated Poly(ethylene oxide) Chains. MDPI. Retrieved from [Link]

-

Nature. (2023, September 8). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Polymer Chemistry. MPG.PuRe. Retrieved from [Link]

-

MDPI. (n.d.). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. Retrieved from [Link]

-

Gutenberg Open Science. (n.d.). Polymer Chemistry. Gutenberg Open Science. Retrieved from [Link]

-

PMC. (n.d.). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). PMC. Retrieved from [Link]

-

Gutenberg Open Science. (n.d.). Bio-derived glycidyl ethers: a versatile platform for functional polymers via epoxide polymerization. Gutenberg Open Science. Retrieved from [Link]

-

MDPI. (2022, December 9). Synthesis of Hybrid Epoxy Methacrylate Resin Based on Diglycidyl Ethers and Coatings Preparation via Cationic and Free-Radical Photopolymerization. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Cationic photopolymerization of alkyl glycidyl ethers. ResearchGate. Retrieved from [Link]

-

YouTube. (2026, January 18). Preparation of Epoxy Resins | Glycidyl Ether Epoxides from Epichlorohydrin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. MDPI. Retrieved from [Link]

-

OUCI. (n.d.). Synthesis of functional and architectural polyethers via the anionic ring-opening polymerization of epoxide monomers using a phosphazene base catalyst. OUCI. Retrieved from [Link]

-

European Patent Office. (2014, April 23). POLYMERIC GLYCIDYL ETHERS REACTIVE DILUENTS - EP 2435494 B1. Retrieved from [Link]

-

Research, Society and Development. (2021, November 11). Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. Research, Society and Development. Retrieved from [Link]

-

PMC. (2023, June 19). Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Ring-Opening Polymerization of Glycidyl Methacrylate: Toward the Synthesis of Cross-Linked (Co)polyethers with Thermoresponsive Properties. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Cationic photopolymerization of bisphenol A diglycidyl ether epoxy under 385 nm. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. ResearchGate. Retrieved from [Link]

-

MDPI. (2021, April 14). Influence of the Epoxy Resin Process Parameters on the Mechanical Properties of Produced Bidirectional [±45°] Carbon/Epoxy Woven Composites. MDPI. Retrieved from [Link]

- Google Patents. (n.d.). Additive for two component epoxy resin compositions.

-

Wikipedia. (n.d.). Bisphenol A diglycidyl ether. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 3. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass | Research, Society and Development [rsdjournal.org]

- 7. Study of Heat Treatment Effect on Mechanical Properties of Epoxy Resin Reinforced with Fiber Glass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Hybrid Epoxy Methacrylate Resin Based on Diglycidyl Ethers and Coatings Preparation via Cationic and Free-Radical Photopolymerization [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

Application Note: Purification of 2-(2-Ethoxyphenoxymethyl)oxirane by Column Chromatography

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(2-Ethoxyphenoxymethyl)oxirane (CAS: 5296-35-5), also known as 1-(2-ethoxyphenoxy)-2,3-epoxypropane , is a critical electrophilic intermediate used in the synthesis of morpholine derivatives, most notably the norepinephrine reuptake inhibitor Viloxazine (Qelbree®).

High-purity isolation of this compound is challenging due to the inherent reactivity of the oxirane (epoxide) ring. Standard silica gel chromatography often leads to significant yield loss via acid-catalyzed ring opening, forming the corresponding diol (1-(2-ethoxyphenoxy)propane-2,3-diol).

This guide provides a modified "Buffered Silica" protocol designed to suppress on-column degradation, ensuring yields >90% and purities suitable for pharmaceutical GMP workflows.

Key Chemical Properties

| Property | Data |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Colorless to pale yellow oil |

| Boiling Point | ~122 °C (at 4 Torr) |

| Solubility | Soluble in Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene.[1] |

| Key Impurities | 2-Ethoxyphenol (Starting Material), Epichlorohydrin, Hydrolyzed Diol, Dimer oligomers. |

Pre-Purification Considerations

Before attempting column chromatography, the crude reaction mixture (typically from the alkylation of 2-ethoxyphenol with epichlorohydrin) must be processed to remove bulk impurities that degrade separation resolution.

Workup & Stabilization

-

Epichlorohydrin Removal: The synthesis typically uses excess epichlorohydrin. This must be removed by high-vacuum distillation (<5 Torr) prior to the column. Residual epichlorohydrin is toxic and co-elutes with the product in non-polar solvents.

-

Phenol Removal: Unreacted 2-ethoxyphenol is acidic. A wash with cold 1M NaOH during the aqueous workup will convert the phenol to its water-soluble phenoxide, significantly simplifying the chromatographic separation.

-

Drying: Dry the organic layer thoroughly over anhydrous

. Water traces on the column accelerate epoxide hydrolysis.

Safety Warning (Genotoxicity)

CRITICAL SAFETY ALERT: Epoxides and glycidyl ethers are potential alkylating agents and are often classified as genotoxic impurities (GTIs) .

All operations must be performed in a fume hood.

Double-glove (Nitrile) is required.

Waste silica must be treated as hazardous chemical waste.

Method Development: Thin Layer Chromatography (TLC)[8]

Standard TLC plates are slightly acidic (pH ~5-6). To accurately predict column behavior, you must simulate the buffered conditions.

-

TLC Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

-

Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v).

-

Visualization: UV (254 nm) for the aromatic ring.

-

Stain: p-Anisaldehyde (blue/violet spots) is excellent for differentiating the epoxide from the diol.

-

Rf Value Hierarchy (80:20 Hex/EtOAc):

-

Epichlorohydrin: ~0.8 (Should be absent if worked up correctly).

-

Target Epoxide: ~0.6 (Dark UV spot).

-

2-Ethoxyphenol: ~0.4 (If residual; often streaks).

-

Hydrolyzed Diol: ~0.1 (Base-line spot; very polar).

Detailed Protocol: Buffered Silica Column Chromatography

The "Expert" Insight: The primary failure mode in purifying glycidyl ethers is the use of untreated silica gel. The surface silanol groups (

Materials[1][3][5][9][10][11]

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Buffer: Triethylamine (

). -

Solvents: HPLC-grade Hexanes and Ethyl Acetate.

Column Packing (Slurry Method)

-

Calculate Silica Load: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

-

Example: For 5g crude, use ~150g silica.

-

-

Prepare Slurry: In an Erlenmeyer flask, suspend the silica in Hexanes containing 1% (v/v) Triethylamine .

-

Pack Column: Pour the slurry into the column. Flush with 2 column volumes (CV) of the neutralization solvent (Hex/1%

). -

Equilibration: Flush with 1 CV of pure Hexanes to remove excess free amine (optional, but recommended for cleaner NMR).

Sample Loading[13]

-

Technique: Liquid loading is preferred. Dissolve the crude oil in the minimum amount of 90:10 Hexane:EtOAc.

-

Avoid: Do not use DCM for loading if possible, as it can cause band broadening in Hexane-rich columns.

Elution Gradient

Run the column using a stepwise gradient to maximize separation efficiency.

| Step | Solvent Composition (v/v) | Volume (CV) | Target Elution |

| 1 | 100% Hexanes | 2 | Non-polar grease/impurities |

| 2 | 95:5 Hexane:EtOAc | 3 | Trace Epichlorohydrin |

| 3 | 90:10 Hexane:EtOAc | 5-8 | Target Epoxide (Main Fraction) |

| 4 | 80:20 Hexane:EtOAc | 3 | Tail of Target / Start of Phenol |

| 5 | 50:50 Hexane:EtOAc | 2 | Flush (Diols/Polymers) |

Note: If the phenol impurity is persistent, it will elute shortly after the epoxide. Collect smaller fractions (test tubes) during the transition from 10% to 20% EtOAc.

Post-Column Processing & Analysis

Evaporation

Combine fractions containing the pure spot (Rf ~0.6). Evaporate solvent under reduced pressure (Rotavap) at < 40°C .

-

Caution: High heat can induce polymerization of the pure epoxide.

Quality Control (Criteria for Release)

-

¹H NMR (CDCl₃):

-

Look for the characteristic epoxide protons: A multiplet at δ 3.3–3.4 ppm (methine) and two doublets of doublets at δ 2.7–2.9 ppm (methylene).

-

Verify the ethoxy group: Triplet at ~1.4 ppm, Quartet at ~4.1 ppm.

-

Purity Check: Absence of diol signals (broad OH peak or shifts in the 3.5-4.0 ppm region).

-

-

HPLC Purity: >98.5% (Area %).

Visualization of Workflow

Figure 1: Step-by-step purification workflow emphasizing the critical silica neutralization step.

References

-

Preparation of Viloxazine: Mallion, K. B., et al. "2-(2-Ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride, a potential psychotropic agent."[3] Nature238 , 157–158 (1972).[3] Link

-

Synthesis Patent (Viloxazine): "Methods for producing viloxazine salts and novel polymorphs thereof." EP Patent 2558437B1. Link

-

Epoxide Purification on Silica: Nagy, V., et al. "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels."[5] Phytochemical Analysis20 , 143-148 (2009). Link

-

Chemical Data: "2-[(2-Ethoxyphenoxy)methyl]oxirane."[6][1][7] ChemicalBook. Link

Sources

- 1. 2-[(2-ethoxyphenoxy)methyl]oxirane | 5296-35-5 [chemicalbook.com]

- 2. EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]

Troubleshooting & Optimization

Optimization of reaction conditions for epoxide ring opening

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Troubleshooting & Optimization for Epoxide Ring Opening

The Triage Station: Where do I start?

Before altering a single variable, you must diagnose the reaction mechanism governing your specific substrate. Epoxide ring openings are unique because they straddle the boundary between SN1 and SN2 mechanisms depending on the environment.

Diagnostic Flowchart

Use this logic tree to determine your primary optimization path.

Figure 1: Decision matrix for selecting the correct optimization pathway based on the primary experimental failure mode.

Ticket Type: Regioselectivity Issues

User Complaint: "I am getting a mixture of isomers, or the nucleophile is attacking the wrong carbon."

The Root Cause: Electronic vs. Steric Control

The regiochemical outcome is dictated by the "character" of the transition state.

-

Scenario A: Basic/Neutral Conditions (SN2 Dominant)

-

Mechanism: The nucleophile attacks the less hindered carbon.[1][2]

-

Why: The epoxide oxygen is not protonated; the ring strain drives the reaction, but steric hindrance prevents attack at the substituted center.

-

Fix: Use strong nucleophiles (alkoxides, azides) in aprotic polar solvents (DMF, DMSO) to maximize the SN2 character.

-

-

Scenario B: Acidic Conditions (Borderline SN2 / SN1-like)

-

Mechanism: The nucleophile attacks the more substituted carbon.[1][2][3]

-

Why: Protonation (or Lewis Acid coordination) of the oxygen weakens the C-O bonds. The bond to the more substituted carbon is longer and weaker because that carbon can better support the developing partial positive charge (hyperconjugation).

-

Fix: If you need attack at the tertiary/secondary carbon, you must use a catalyst (Lewis Acid or Brønsted Acid).

-

Troubleshooting Q&A

Q: I am using an acid catalyst, but still getting poor selectivity. Why? A: Your solvent might be interfering. In Lewis Acid (LA) catalysis, coordinating solvents (THF, Acetonitrile) can compete with the epoxide for the metal center, deactivating the catalyst or altering the "tightness" of the ion pair.

-

Optimization: Switch to non-coordinating solvents like Dichloromethane (DCM) or Toluene . These solvents tighten the transition state, enhancing the electronic bias toward the more substituted carbon [1].

Q: How do I force attack at the less substituted carbon on a sensitive substrate? A: If basic conditions cause degradation, use solid-phase alumina or silica-supported nucleophiles . Alternatively, use mild activation with Lithium Perchlorate (LiClO₄) in diethyl ether (LPDE). The Li⁺ ion acts as a mild Lewis acid that coordinates to the oxygen but is not strong enough to induce significant carbocation character, often preserving SN2-like regioselectivity [2].

Ticket Type: Reactivity & Yield (Stalled Reactions)

User Complaint: "The reaction stalls at 50% conversion," or "I see a new spot on TLC that isn't my product."

The "Meinwald" Trap

One of the most overlooked side reactions in Lewis Acid catalyzed opening is the Meinwald Rearrangement .

-

Symptom: The epoxide isomerizes into a ketone or aldehyde instead of opening.

-

Cause: If the nucleophile is weak or low in concentration, the carbocation intermediate (formed by the LA) will undergo a 1,2-hydride shift to quench the charge.

-

Solution: Increase the concentration of the nucleophile. Ensure the nucleophile is present before adding the catalyst.

Catalyst Selection Guide

| Catalyst Class | Examples | Pros | Cons | Best For |

| Metal Triflates | Bi(OTf)₃, Sc(OTf)₃ | Water-tolerant, low loading (1-5 mol%), highly active. | Expensive. | General alcoholysis/aminolysis. |

| Perchlorates | LiClO₄ (5M in Et₂O) | Mild, neutral pH, high regioselectivity. | Safety hazard (explosive when dry), high salt loading. | Acid-sensitive substrates.[4][5] |

| Protic Acids | H₂SO₄, HClO₄ | Cheap, fast. | Harsh, promotes polymerization & hydrolysis. | Robust, simple substrates. |

| Solid Acids | Sulfated Zirconia, Amberlyst-15 | Easy workup (filtration), reusable. | Slower kinetics, mass transfer limits. | Industrial scale-up. |

Protocol: Bi(OTf)₃ Catalyzed Ring Opening (High Yield Variant)

Recommended for opening with weak nucleophiles (alcohols).

-

Setup: Flame-dry a round-bottom flask under Argon.

-

Solvent: Dissolve epoxide (1.0 equiv) in DCM (0.2 M concentration).

-

Nucleophile: Add the alcohol/amine (1.2 – 1.5 equiv).

-

Catalyst: Add Bi(OTf)₃ (1–5 mol%) at 0 °C.

-

Note: Bi(OTf)₃ is moisture tolerant, but anhydrous conditions prevent competitive hydrolysis to the diol.

-

-

Monitoring: Warm to Room Temp. Monitor by TLC. Reaction is usually complete in < 2 hours.

-

Quench: Add water. The catalyst stays in the aqueous phase; product extracts into organics.

Ticket Type: Stereocontrol (Enantioselectivity)

User Complaint: "I need high ee (enantiomeric excess) from a racemic terminal epoxide."

The Solution: Jacobsen Hydrolytic Kinetic Resolution (HKR)

This is the industry standard for resolving terminal epoxides. It uses a chiral (salen)Co(III) complex to react with one enantiomer of the epoxide faster than the other using water as the nucleophile [3].

Mechanism of Action

The reaction relies on a cooperative bimetallic mechanism . Two metal centers are required: one activates the epoxide (electrophile), and the other activates the water (nucleophile). This is why the reaction rate has a second-order dependence on catalyst concentration.

Figure 2: Kinetic resolution pathway. One enantiomer is hydrolyzed to the diol; the other remains as the epoxide.

Validated Protocol: Jacobsen HKR

Reagents:

-

Racemic Terminal Epoxide (1.0 equiv)

-

(R,R)- or (S,S)-(salen)Co(II) precatalyst

-

Acetic Acid (AcOH)

-

Water (0.55 equiv)

Step-by-Step:

-

Catalyst Oxidation (Critical): The commercial catalyst is often Co(II). It must be oxidized to Co(III).[6]

-

Dissolve (salen)Co(II) (0.5 mol%) in Toluene.

-

Add AcOH (2 equiv relative to catalyst).

-

Stir open to air for 1 hour. Solvent removal yields the active (salen)Co(III)(OAc) complex.

-

-

Reaction:

-

Add the racemic epoxide (neat or minimal THF if solid).

-

Add 0.55 equiv of water . (Do not add excess water; it slows the reaction by saturating the catalyst).

-

Add the catalyst (0.5 mol%).

-

-

Conditions: Stir at 0 °C to RT for 12–24 hours.

-

Workup:

-

The mixture now contains Enantiopure Epoxide + Enantiopure Diol .

-

Separate via fractional distillation (epoxide is volatile) or water extraction (diol goes to water, epoxide stays in organic).

-

References

-

Regioselectivity Reviews

-

Hanson, R. M. (1991). "The Synthetic Methodology of Nonracemic Glycidol and Related 2,3-Epoxy Alcohols." Chemical Reviews, 91(4), 437–475.

- Note: Defines the electronic vs. steric control paradigms.

-

-

Lithium Perchlorate Catalysis

-

Chini, M., Crotti, P., & Macchia, F. (1990). "Lithium perchlorate-promoted opening of epoxides." Tetrahedron Letters, 31(32), 4661-4664.

-

-

Jacobsen HKR (Authoritative Source)

-

Bi(OTf)

-

Ollevier, T., & Lavie-Compin, G. (2002). "Bismuth triflate-catalyzed rearrangement of epoxides to carbonyl compounds." Tetrahedron Letters, 43(5), 799-803.

- Note: Highlights the Meinwald rearrangement risk and conditions to avoid it.

-

Sources

Technical Support Center: Troubleshooting HPLC Separation of Oxirane Isomers

Welcome to our dedicated technical support center for resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of oxirane (epoxide) isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experimental work. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Chiral Separation (Enantiomers)

Question 1: My enantiomers are co-eluting or have very poor resolution (Rs < 1.5). What is the primary cause and how do I fix it?

Answer: Poor resolution in chiral separations of oxiranes is most often due to an inappropriate Chiral Stationary Phase (CSP) or a suboptimal mobile phase composition. The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP, and the stability of these complexes is highly sensitive to the chosen conditions.

-

Expert Insight: The "three-point interaction" model is a fundamental concept in chiral recognition. For effective separation, there should be at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP. If your oxirane molecule and chosen CSP cannot achieve this, resolution will be poor.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols:

-

CSP Selection: For oxiranes, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD or Chiralcel® OD) are often the first choice due to their broad applicability and success in separating compounds with ester, amide, and epoxide functionalities.[1] These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for chiral recognition of many oxiranes.[1] Pirkle-type CSPs can also be effective, particularly for oxiranes containing π-acidic or π-basic groups.[2]

-

Mobile Phase Optimization:

-

Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in a normal-phase mobile phase (e.g., hexane or heptane) are critical.[3] The alcohol competes with the analyte for hydrogen bonding sites on the CSP. Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) and systematically vary the isopropanol concentration from 5% to 20%. Different alcohols can alter the steric environment within the CSP's chiral cavities, so testing ethanol as an alternative is also recommended.[3][4]

-

Additives: For acidic or basic oxiranes, the addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution. For acidic compounds, add 0.1% trifluoroacetic acid (TFA); for basic compounds, add 0.1% diethylamine (DEA).[5]

-

-

Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process. In most cases, lower temperatures (e.g., 10-25°C) enhance the enantioselectivity by strengthening the relatively weak interactions responsible for separation.[6] However, in some instances, higher temperatures can improve resolution, so it is a valuable parameter to screen.

| Parameter | Starting Condition | Optimization Strategy | Rationale |

| CSP | Polysaccharide-based (e.g., Chiralpak® AD-H) | Screen different polysaccharide and Pirkle-type columns. | Provides different chiral recognition mechanisms. |

| Mobile Phase | Hexane/Isopropanol (90:10) | Vary alcohol % (5-20%); test different alcohols (EtOH). | Modulates analyte-CSP interactions.[3][4] |

| Additive | None | Add 0.1% TFA (for acids) or 0.1% DEA (for bases).[5] | Improves peak shape and can enhance selectivity. |

| Temperature | Ambient (25°C) | Decrease temperature in 5°C increments (e.g., to 15°C). | Often increases enantioselectivity.[6] |

| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min. | Can improve efficiency in chiral separations. |

Table 1: Systematic Approach to Optimizing Enantiomeric Separation of Oxiranes.

II. Achiral Separation (Positional Isomers & Diastereomers)

Question 2: I am struggling to separate positional oxirane isomers on a standard C18 column. What should I try?

Answer: Positional isomers of oxiranes can be challenging to separate on standard C18 columns because they often have very similar hydrophobicity (logP values). The key is to exploit other physicochemical properties like shape, polarity, and π-π interactions.

Troubleshooting Strategies:

-

Change Stationary Phase: Move beyond C18. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can introduce alternative separation mechanisms such as π-π and dipole-dipole interactions, which are often effective for aromatic positional isomers.[7]

-

Optimize Mobile Phase:

-

Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the analytes compared to acetonitrile.[8]

-

Mobile Phase pH: If the oxirane isomers have ionizable functional groups, adjusting the mobile phase pH can be a powerful tool to alter their retention and selectivity.[9]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar oxirane isomers, HILIC can be an excellent alternative to reversed-phase chromatography. HILIC utilizes a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase high in organic solvent, which can provide unique selectivity for polar isomers.[10][11]

Question 3: My diastereomeric epoxides are not separating well. How is this different from separating enantiomers?

Answer: Diastereomers, unlike enantiomers, have different physical properties and therefore do not require a chiral stationary phase for separation. The separation is based on differences in their 3D structure which affects their interaction with a standard achiral stationary phase (like C18).

Optimization Protocol:

-

Initial Screening: Start with a standard C18 column and a simple mobile phase gradient of water and acetonitrile.

-

Mobile Phase Modifier: If resolution is poor, try switching the organic modifier to methanol. The different solvent properties can enhance the separation of diastereomers.[4]

-

Temperature: Temperature can influence the conformational flexibility of the diastereomers and their interaction with the stationary phase. Experiment with both higher and lower temperatures than ambient.

-

Stationary Phase Selectivity: If mobile phase optimization is insufficient, try a stationary phase with different shape selectivity, such as a PFP or a polar-embedded phase column.

III. General Troubleshooting: Peak Shape and Sensitivity

Question 4: I'm observing significant peak tailing for my oxirane analyte. What are the common causes and solutions?

Answer: Peak tailing for oxiranes, particularly those with basic nitrogen atoms, is often caused by secondary interactions with acidic silanol groups on the surface of silica-based columns.[10]

Caption: Decision tree for troubleshooting peak tailing.

Solutions:

-

Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.0 using a formic or phosphoric acid buffer) will protonate the silanol groups, minimizing their interaction with basic analytes.[11]

-

Use a Base-Deactivated Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of bases can significantly improve peak shape.[12]

-

Mobile Phase Additives: If a lower pH is not effective or desirable, adding a small amount of a basic competitor like triethylamine (TEA) to the mobile phase can mask the active silanol sites.[13]

Question 5: My oxirane has a weak UV chromophore, and I'm struggling with sensitivity (low signal-to-noise). How can I improve detection?

Answer: This is a common challenge with aliphatic or simple aromatic oxiranes. The most effective solution is often pre-column derivatization to attach a molecule with a strong chromophore or fluorophore.

-

Expert Insight: Derivatization chemically modifies the analyte to enhance its detectability.[14] The ideal derivatizing reagent reacts quickly and specifically with the oxirane ring under mild conditions to form a stable, highly detectable product.[15]

Recommended Derivatization Protocol for UV Detection:

A robust method for derivatizing epoxides for UV detection involves reaction with N,N-diethyldithiocarbamate (DTC) .[6][16] This reaction opens the epoxide ring and attaches the DTC moiety, which has a strong UV absorbance.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vial, mix your sample containing the epoxide with a 100- to 1,000-fold molar excess of sodium N,N-diethyldithiocarbamate.

-

Reaction Conditions: Incubate the mixture at 60°C for 20 minutes at a neutral pH.[6]

-

Quenching: After the reaction, acidify the mixture to pH 2 with orthophosphoric acid. This step decomposes the unreacted DTC reagent.[6]

-

Analysis: Inject an aliquot of the resulting solution directly onto a reversed-phase HPLC system (e.g., C18 column).

-

Detection: Monitor the eluent at approximately 278 nm.[16]

This method can significantly enhance sensitivity, allowing for the quantification of low levels of epoxides.[6] For even greater sensitivity, consider derivatization with a fluorescent tag followed by fluorescence detection.[11][17]

References

-

Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(3), 1027–1032. [Link]

-

Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

-

Buljan, A., & Roje, M. (2022). The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol... ResearchGate. [Link]

-

Jose, C., et al. (2019). Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages. ResearchGate. [Link]

-

Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Journal of Pharmaceutical Research International, 33(43A), 232-244. [Link]

-

Taylor & Francis Online. (2008). Enantiomeric Separation of Several Oxirane Derivatives by High Performance Liquid Chromatography on Polysaccharide-Based Chiral Stationary Phases. Taylor & Francis Online. [Link]

-

Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(3). [Link]

-

Welch Materials. (2024). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Welch Materials. [Link]

-

International Science Community Association. (2014). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. [Link]

-

Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

-

Lamping, M. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? ResearchGate. [Link]

-

Shah, P. N. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

-

PubMed. (2000). Post-column derivatization for fluorescence and chemiluminescence detection in capillary electrophoresis. PubMed. [Link]

-

HTA. (n.d.). Derivatization in HPLC. HTA. [Link]

-

SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

-

ResearchGate. (2011). Eco-friendly liquid chromatographic separations based on the use of cyclodextrins as mobile phase additives. ResearchGate. [Link]

-

SIELC Technologies. (n.d.). Separation of Styrene oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Wenslow, R. M. Jr., & Wang, T. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. PubMed. [Link]

-

Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

-

MicroSolv Technology Corporation. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. MicroSolv Technology Corporation. [Link]

-

Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Chromatography Today. (2014). A Review on Post-Column Derivatisation (PCD) using Active Flow Technology (AFT) in Reaction Flow (RF) Mode. Chromatography Today. [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

ResearchGate. (2025). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

-

PubMed Central. (2025). Epoxide Alcoholysis over M‑BEA Zeolites: Effects of Alcohol Chain Length on Rates and Regioselectivities. PubMed Central. [Link]

-

IOSR Journal of Pharmacy. (2024). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. [Link]

-

MDPI. (2018). Interest of Fluorescence Derivatization and Fluorescence Probe Assisted Post-column Detection of Phospholipids: A Short Review. MDPI. [Link]

-

Academic Journals. (2010). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals. [Link]

-

ResearchGate. (2003). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. [Link]

-

Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

Sources

- 1. Derivatization in HPLC - HTA [hta-it.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. How to Obtain Good Peak Shapes | Technical Support | GL Sciences [glsciences.com]

- 9. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]

- 10. agilent.com [agilent.com]

- 11. Post-column derivatization for fluorescence and chemiluminescence detection in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sielc.com [sielc.com]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. welch-us.com [welch-us.com]

- 15. journalajacr.com [journalajacr.com]

- 16. researchgate.net [researchgate.net]

- 17. pickeringlabs.com [pickeringlabs.com]

Technical Support Center: Scaling Up 2-(2-Ethoxyphenoxymethyl)oxirane Synthesis

Introduction: The Scale-Up Reality

You are likely synthesizing 2-(2-Ethoxyphenoxymethyl)oxirane (also known as 1-(2-ethoxyphenoxy)-2,3-epoxypropane), a critical intermediate for the antidepressant Viloxazine .[1]

On a milligram scale, the Williamson ether synthesis between 2-ethoxyphenol (Guethol) and epichlorohydrin (ECH) is forgiving. However, as you scale to kilograms, three thermodynamic and kinetic enemies emerge: Exothermic Runaway , Oligomerization (Dimer formation) , and Hydrolysis .

This guide abandons generic textbook advice. Instead, we focus on the specific engineering controls required to produce high-purity material (>99.5%) suitable for API downstream processing.

Module 1: Reaction Kinetics & Thermal Management

Q: Why does my internal temperature spike uncontrollably during base addition?

A: You are likely witnessing a delayed exotherm caused by mass transfer limitations.

In the synthesis of aryl glycidyl ethers, the reaction proceeds in two phases:

-

Opening: Phenoxide attacks Epichlorohydrin

Chlorohydrin intermediate.[2] -

Closing: Chlorohydrin cyclizes

Epoxide (Product).[2]

Both steps are exothermic. If you use solid NaOH/KOH or a concentrated aqueous solution without a Phase Transfer Catalyst (PTC) , the base sits in the aqueous/solid phase while the reactants are organic. Reaction rates become dependent on stirring speed (interfacial area).

The Danger: If stirring is inefficient, reactants accumulate. Once the mixture reaches a critical temperature or homogeneity, all accumulated reactants react simultaneously—a thermal runaway.

Corrective Protocol:

-

Use a PTC: Add Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) at 1-3 mol%. This shuttles the phenoxide into the organic phase, smoothing the reaction rate.

-

Dose the Base, Not the Epichlorohydrin: Maintain a large excess of Epichlorohydrin (acting as solvent) and slowly dose the base (solid or 50% aq) to control the heat evolution.

Q: My yield is dropping, and I see a large "Dimer" peak on HPLC. What is it?

A: You are starving the reaction of Epichlorohydrin.

The "Dimer" is 1,3-bis(2-ethoxyphenoxy)-2-propanol .

-

Mechanism: Once your product (the epoxide) is formed, it becomes a competing electrophile. If 2-ethoxyphenol molecules cannot find Epichlorohydrin, they will attack your product instead, opening the ring and forming the dimer.

The Fix: Stoichiometry Control You must shift the statistical probability favoring the Phenol-ECH collision over the Phenol-Product collision.

| Scale | ECH Equivalents | Expected Dimer % |

| Lab (1g) | 1.5 - 2.0 eq | < 5% |

| Pilot (1kg) | 3.0 - 5.0 eq | < 1% |

| Production | 5.0 - 10.0 eq | < 0.1% |

Note: Excess ECH is recoverable via vacuum distillation.

Module 2: Visualizing the Pathway & Impurities

Understanding the competition between the main pathway and side reactions is vital for troubleshooting.

Figure 1: Reaction pathway showing the critical competition between product formation and impurity generation (Dimer/Diol).

Module 3: Work-up & Isolation Challenges

Q: The product is an oil and difficult to crystallize. How do I remove the excess Epichlorohydrin safely?

A: Vacuum Distillation is mandatory, but requires specific safety protocols.

Epichlorohydrin (ECH) is a volatile alkylating agent (Carcinogen). You cannot simply "rotovap" this on the open bench at scale.

Troubleshooting the Work-up:

-

Emulsions: If using aqueous NaOH, the high density of the organic phase can cause emulsions.

-

Fix: Filter the solid salt (NaCl) before adding water for the wash. This removes the bulk of the ionic strength.

-

-

Residual ECH:

-

Fix: Perform a vacuum distillation. ECH boils at ~116°C (atm), but you should strip it at <60°C under high vacuum (<10 mbar) to prevent product degradation (polymerization).

-

-

Final Polish: If the oil remains slightly yellow/brown due to phenolic oxidation, pass it through a short plug of silica or activated charcoal/Celite filtration.

Module 4: Validated Synthesis Protocol (PTC Method)

This protocol is designed for a 100g - 1kg scale validation run.

Materials

-

Reagent A: 2-Ethoxyphenol (1.0 eq)

-

Reagent B: Epichlorohydrin (5.0 eq) - Acts as solvent and reactant

-

Base: Potassium Carbonate (

) or NaOH (solid microbeads) (2.0 eq) -

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

Step-by-Step Workflow

-

Charge: To a jacketed reactor, add 2-Ethoxyphenol , Epichlorohydrin , and TBAB . Start stirring (high shear preferred).

-

Temperature Set: Heat the mixture to 50°C .

-

Dosing: Add solid base (NaOH or

) in 4 equal portions over 1 hour.-

Why? Prevents temperature spikes and keeps water concentration low (if using hydroxide).

-

-

Reaction: Stir at 60°C for 3–5 hours.

-

IPC (In-Process Control): Monitor disappearance of 2-Ethoxyphenol via HPLC/TLC.

-

-

Quench/Filtration: Cool to 20°C. Filter off the inorganic salts (NaCl/KCl). Wash the filter cake with a small amount of fresh ECH or Ethyl Acetate.

-

Distillation: Transfer filtrate to a distillation setup.

-

Stage 1: Remove solvent (if added).

-

Stage 2: Remove Excess ECH (Vacuum: <10 mbar, Bath: 50-60°C).

-

-

Isolation: The residue is the crude epoxide.

-

Purity Check: If Dimer > 0.5%, distillation of the product itself (high vacuum, >150°C) may be required, though difficult due to boiling point.

-

Module 5: Troubleshooting Flowchart